5-Tert-butyl-3-isothiazolamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Tert-butyl-3-isothiazolamine" is not directly mentioned in the provided papers. However, the papers discuss various compounds with tert-butyl groups and heterocyclic structures that may share some chemical properties or synthetic pathways with 5-Tert-butyl-3-isothiazolamine. For instance, the synthesis of a Cu(I) complex involving a tert-butyl group and a triazole ring is described, which suggests the versatility of tert-butyl in coordination chemistry . Additionally, the structural studies of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones provide insights into the molecular geometry and interactions of tert-butyl-substituted heterocycles .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups can involve various methods, including the condensation of aromatic carboxylic acid hydrazides with tert-butyl isothiocyanate, as seen in the preparation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The synthesis of a luminescent Cu(I) complex also demonstrates the use of tert-butyl-substituted ligands in the formation of metal complexes . These methods could potentially be adapted for the synthesis of 5-Tert-butyl-3-isothiazolamine.

Molecular Structure Analysis

The molecular structures of tert-butyl-substituted compounds are often characterized by X-ray crystallography, as seen in the structural determination of various heterocyclic compounds . These studies reveal the influence of the tert-butyl group on the overall molecular geometry and the formation of intermolecular interactions, which are crucial for understanding the behavior of such molecules in different environments.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-substituted compounds can vary widely. For example, the oxidation of tert-butyl-substituted trithiolanes leads to the formation of oxides and dioxides, indicating the susceptibility of these compounds to oxidative conditions . In contrast, certain tert-butyl-substituted triazoles demonstrate stability under reductive conditions, as shown by their resistance to de-tert-butylation . These reactions highlight the importance of the tert-butyl group in determining the chemical stability and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds are influenced by the presence of the bulky tert-butyl group. This group can affect the solubility, melting point, and overall stability of the compound. For instance, the luminescent properties of a Cu(I) complex are attributed to the introduction of a tert-butyl group, which enhances the stability and emissive behavior of the complex . Similarly, the crystal packing and hydrogen bonding patterns observed in the structures of tert-butyl-substituted triazinones suggest that the tert-butyl group plays a significant role in the solid-state properties of these compounds .

Applications De Recherche Scientifique

Novel Anti-Arthritic Agents

5-Tert-butyl-3-isothiazolamine derivatives, specifically 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) with a 2,6-di-tert-butylphenol substituent, have shown potential as novel antiarthritic agents. These compounds effectively inhibit cyclooxygenase-2 and 5-lipoxygenase, and reduce interleukin-1 production. Notably, they exhibit antiarthritic efficacy in animal models without ulcerogenic activities. One such compound, S-2474, has advanced to clinical trials (Inagaki et al., 2000).

Antimicrobial Activity

Tert-butyl carbazate derivatives, including those with 5-tert-butoxy-4H-1, 2, 4-triazole-3-thiol, have demonstrated antimicrobial properties. This research sheds light on the synthesis pathways and potential antimicrobial applications of these compounds (Ghoneim & Mohamed, 2013).

Synthesis and Characterization

Studies have been conducted on the synthesis and characterization of various derivatives, such as 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives. These compounds have been synthesized and characterized, showcasing the breadth of chemical research in this area (RashidiN. & BeradB., 2012).

Biological and Pharmacological Research

Halogen-containing Heteroaromatic Carbenes

Research on 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, a series of new stable halogenated carbenes, has been conducted. These carbenes undergo unique reactions and form a variety of compounds, illustrating their potential in diverse applications (Glinyanaya et al., 2021).

Optically Active Bis-Heterocycles

Enantiomerically pure bis-heterocycles, containing (S)-proline moiety, have been synthesized. These compounds have potential applications in optical and pharmacological fields, demonstrating the versatility of 5-tert-butyl-3-isothiazolamine derivatives in scientific research (Pieczonka et al., 2012).

Electrochemical Synthesis for Cardioprotection

Compounds such as tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate exhibit cardioprotective properties. These compounds, inhibiting malonyl-coenzyme A decarboxylase, show promise for the treatment of ischemic heart diseases (Cheng et al., 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H320, indicating that it is harmful if swallowed, causes skin irritation, and causes eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

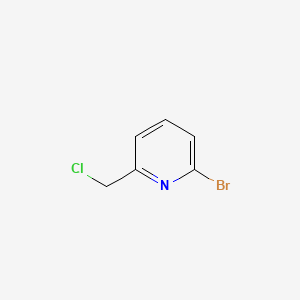

5-tert-butyl-1,2-thiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZIRENXMOAEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-isothiazolamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)

![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)